N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine
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Overview
Description
“N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the reaction of α-bromoketones with thiourea or urea in absolute ethanol . This is a well-established protocol known as the Hantzsch synthesis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
NBT is used in a variety of scientific research applications, including studies of enzyme kinetics, enzyme inhibition, and drug metabolism. It is also used as a reagent in the synthesis of a variety of compounds, including drugs and other organic molecules. In addition, NBT is used in the study of cell signaling pathways and the regulation of gene expression.
Mechanism of Action
Target of Action
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects Thiazole derivatives have been reported to target various enzymes and proteins, such as cyclooxygenase (cox) enzymes in the case of anti-inflammatory activity .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
For example, in the case of anti-inflammatory activity, thiazole derivatives can inhibit the COX enzymes, thereby affecting the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
For instance, some thiazole derivatives have been shown to exhibit anti-inflammatory activity by inhibiting COX enzymes and reducing the production of prostaglandins .
Advantages and Limitations for Lab Experiments
The main advantage of using NBT in scientific research is its ability to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes. This allows researchers to study the effects of drugs on the activity of these enzymes, as well as the effects of drugs on other biochemical and physiological processes. However, NBT has some limitations as well. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable, meaning that it may degrade over time.
Future Directions
There are a number of potential future directions for the use of NBT in scientific research. One potential direction is the development of new methods for synthesizing NBT, which could make it easier and more cost-effective to use in experiments. In addition, further research could be done to investigate the mechanism of action of NBT and its effects on biochemical and physiological processes. Finally, further research could be done to investigate the potential therapeutic applications of NBT, such as its potential use in the treatment of cancer and other diseases.
Synthesis Methods
NBT can be synthesized from 4-nitrobenzaldehyde and 5-methyl-1,3-thiazol-2-amine in a two-step reaction. The first step involves the condensation of 4-nitrobenzaldehyde with 5-methyl-1,3-thiazol-2-amine to produce 4-nitro-N,5-dimethyl-1,3-thiazol-2-amine. The second step is the reduction of 4-nitro-N,5-dimethyl-1,3-thiazol-2-amine to N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine. This reaction is typically performed using sodium borohydride as a reducing agent.
properties
IUPAC Name |
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDELFRZJIGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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